molecular formula C14H28 B009085 2-Hexyl-1-octene CAS No. 19780-80-4

2-Hexyl-1-octene

Cat. No. B009085
CAS RN: 19780-80-4
M. Wt: 196.37 g/mol
InChI Key: QDOYJBSJTHIWKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Hexyl-1-octene can be achieved through several pathways, one of which involves the hydroformylation of 1-heptene to octanal, followed by hydrogenation to 1-octanol, and subsequent dehydration to 1-octene. This process has been commercialized by Sasol. Additionally, ethylene tetramerization, using an aluminoxane-activated chromium/((R2)2P)2NR1 catalyst system, represents a novel route that yields 1-octene with selectivities exceeding 70% (Leeuwen, Clément, & Tschan, 2011); (Bollmann, Blann, Dixon, et al., 2004).

Molecular Structure Analysis

The molecular structure of 2-Hexyl-1-octene, similar to other α-olefins, is characterized by the presence of a double bond at the α-position, which significantly influences its reactivity and properties. The molecular structure analysis and precise structural markers can be determined through spectroscopic methods, including infrared and Raman spectra analysis (Brambilla, Tommasini, Botiz, et al., 2014).

Scientific Research Applications

  • Hydroformylation Reaction : The hydroformylation of 1-octene using a water-soluble rhodium complex catalyst produces n-nonanal and 2-methyl nonanal. This process shows 80% selectivity to linear aldehyde under complex carbon monoxide pressure dependence and increasing hydrogen partial pressure (Purwanto & Delmas, 1995).

  • Ethoxylation of 1-Alkenes : A selective synthesis of 2-ethoxy alkanes is achieved using bioethanol and zeolite beta catalyst. This contributes to green chemicals for the diesel pool and enables the synthesis of high-boiling solvents (Radhakrishnan, Franken, & Martens, 2012).

  • Selective Production Technologies : Technologies like hydroformylation of 1-heptene, telomerization of 1,3-butadiene, and ethene tetramerization are promising for the selective production of 1-octene and 1-hexene (Leeuwen, Clément, & Tschan, 2011).

  • Ethylene Copolymers : Increased comonomer concentration in ethylene/1-hexene and ethylene/1-octene copolymers leads to closer butyl or hexyl branches. Bridged catalysts show higher incorporation of -olefin (Galland, Mauler, Menezes, & Quijada, 1995).

  • Ethylene Tetramerization : A new ethylene tetramerization reaction produces 1-octene with selectivities exceeding 70%, offering a new route for producing linear alpha-olefins for linear low-density polyethylene production (Bollmann et al., 2004).

  • Catalysis and Polymerization : Chromium-based catalysts show high selectivity in oligomerizing ethylene to 1-hexene and 1-octene, valuable co-monomers in linear low-density polyethylene production (Zhu, Wang, & Yu, 2011).

  • Hydroboration of Alkenes : Borenium ion catalyzed hydroboration of alkenes with N-heterocyclic carbene-boranes produces 2-hexanol, with facile migration of boron atoms to C(2) (Prokofjevs et al., 2012).

  • Photochemical Oxidation : The photochemical model for 1-octene oxidation accurately predicts ozone maxima, with heptanal and hexane as key products (Paulson & Seinfeld, 1992).

  • Dehydrogenative Aromatization : Ni/ZSM-5-P-Fe catalyst converts 1-octene to aromatics with good durability and little coking (Wei et al., 2021).

Safety And Hazards

2-Hexyl-1-octene is highly flammable and may be fatal if swallowed and enters airways . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

7-methylidenetridecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28/c1-4-6-8-10-12-14(3)13-11-9-7-5-2/h3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOYJBSJTHIWKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=C)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173483
Record name 2-Hexyl-1-octene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hexyl-1-octene

CAS RN

19780-80-4
Record name 2-Hexyl-1-octene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexyl-1-octene
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Record name 2-Hexyl-1-octene
Source EPA DSSTox
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Record name 2-HEXYL-1-DECEN
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Record name 2-Hexyl-1-octene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
YV Kissin - Journal of chromatographic science, 1986 - academic.oup.com
Two previous articles in this series were devoted to gas chromatographic analysis of monoalkyl-branched paraffins and polymethyl-branched paraffins. The present paper represents an …
Number of citations: 21 academic.oup.com
JC Gee, DS Prampin - Applied Catalysis A: General, 2009 - Elsevier
We present kinetic data for the double bond and skeletal isomerization of 1-tetradecene on SAPO-11 at 142 and 180C. The kinetic model permitted calculation of five different rate …
Number of citations: 22 www.sciencedirect.com
K Nishide, S Ohsugi, M Node - Tetrahedron Letters, 2000 - Elsevier
… , we believe that this [4+2] cycloaddition proceeds via a stepwise process for the following reasons: (1) using normal olefins such as 1-hexene, 3-phenyl-1-propene, 2-hexyl-1-octene, …
Number of citations: 18 www.sciencedirect.com
RF LeBouf, A Ranpara, J Ham, M Aldridge… - Frontiers in public …, 2022 - frontiersin.org
… , and 6,10,14-Trimethyl-2-pentadecanone); and (2) 30 chemicals that were identified but not confirmed, of which eight have known hazards associated with exposure (2-hexyl-1-octene, …
Number of citations: 5 www.frontiersin.org
S Ohsugi, K Nishide, M Node - Tetrahedron, 2003 - Elsevier
… novel cationic [4 + +2] polar cycloaddition proceeded via a stepwise process for the following reasons: (1) using normal olefins such as 1-hexene, 3-phenyl-1-propene, 2-hexyl-1-octene…
Number of citations: 26 www.sciencedirect.com
M Obayashi, K Utimoto, H Nozaki - Bulletin of the Chemical Society of …, 1979 - journal.csj.jp
… The same treatment of (7 R*,8S*)-isomer (VIIa) afforded 1-trimethylsilyloxy2-hexyl-1-octene (VIIIa, 43%) along with IVa (29%) after chromatography on silica-gel column (hexane and …
Number of citations: 36 www.journal.csj.jp
CE Garrett - 1998 - dspace.mit.edu
… 2Hexyl-1-octene and 3-ethyl-3-octene were obtained from Wiley Organics. Dodecyne, and trans- 7-tetradecene were obtained from Aldrich. Column chromatography was used to purify …
Number of citations: 4 dspace.mit.edu
M Adamczyk, M Sajdak - Waste and biomass valorization, 2018 - Springer
In this study, the pyrolysis behaviours of marine microalgae biomass, Nannochloropsis gaditana, were investigated at three different temperatures (400, 500, 600 C). Experiments were …
Number of citations: 37 link.springer.com

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